4-Methyl-n-(3-phenylpropyl)benzenesulfonamide
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Overview
Description
4-Methyl-n-(3-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C17H21NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
4-Methyl-n-(3-phenylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-n-(3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in its activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(3-oxopropyl)benzenesulfonamide: Similar structure but with an oxopropyl group instead of a phenylpropyl group.
4-Methyl-N-pyridin-3-yl-benzenesulfonamide: Contains a pyridinyl group instead of a phenylpropyl group.
4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide: Features a phenylethynyl group.
Uniqueness
4-Methyl-n-(3-phenylpropyl)benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities. Its phenylpropyl group contributes to its interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5435-02-9 |
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Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methyl-N-(3-phenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-14-9-11-16(12-10-14)20(18,19)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 |
InChI Key |
SZTOLUUHYDAAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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